Sigma-2 Receptor Binding Affinity: A Defined Pharmacological Benchmark
This compound demonstrates a Ki of 23 nM at the sigma-2 receptor (TMEM97), establishing it as a moderate-affinity σ2 ligand [1]. This stands in contrast to the high-affinity σ2 ligand PB28 (Ki = 0.68 nM), a widely used reference compound, which is approximately 34-fold more potent [2]. For comparison, Compound 14 from the SYA 013 analog series, a piperazine-based thiourea congener, exhibits a σ2 Ki of 5.12 nM, illustrating that structural variations within the piperazine-thiourea series can modulate affinity across a 4.5-fold range [2].
| Evidence Dimension | Binding affinity (Ki) at sigma-2 receptor |
|---|---|
| Target Compound Data | Ki = 23 nM |
| Comparator Or Baseline | PB28: Ki = 0.68 nM (σ2); Compound 14 (piperazine analog): Ki = 5.12 nM (σ2) |
| Quantified Difference | Target compound is 34-fold less potent than PB28 and 4.5-fold less potent than Compound 14 at σ2 |
| Conditions | Radioligand binding assay in rat PC12 cells; assessed as inhibition constant |
Why This Matters
The defined 23 nM Ki provides a precise, mid-range potency benchmark, allowing researchers to select this compound when a moderate-affinity σ2 probe is required to avoid the potential cytotoxic or saturated-binding artifacts associated with sub-nanomolar ligands like PB28.
- [1] BindingDB. BDBM50604968 (CHEMBL5190189): 1-(4-Chlorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea. Binding affinity data for sigma intracellular receptor 2. Accessed 2026. View Source
- [2] Mesangeau, C., Narayanan, S., McCurdy, C.R., et al. SYA 013 analogs as sigma-2 (σ2) selective ligands: structure-affinity relationship studies. Bioorganic & Medicinal Chemistry, 2019, 27(12), 2421–2426. Table 2. View Source
